![molecular formula C16H26O B14455474 (6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde CAS No. 74833-56-0](/img/structure/B14455474.png)
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of (6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule followed by functional group transformations to introduce the aldehyde group. Industrial production methods may utilize catalytic processes to enhance yield and efficiency.
Analyse Chemischer Reaktionen
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bicyclic structure may also influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde can be compared with similar compounds such as:
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-one: Differing by the presence of a ketone group instead of an aldehyde.
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol: Differing by the presence of a hydroxyl group instead of an aldehyde.
The uniqueness of this compound lies in its specific functional group and the resulting chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
74833-56-0 |
|---|---|
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
2-(6,10,10-trimethyl-2-bicyclo[7.2.0]undec-5-enyl)acetaldehyde |
InChI |
InChI=1S/C16H26O/c1-12-5-4-6-13(9-10-17)14-11-16(2,3)15(14)8-7-12/h5,10,13-15H,4,6-9,11H2,1-3H3 |
InChI-Schlüssel |
FGFOYKDWSTZIQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C2CC(C2CC1)(C)C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)
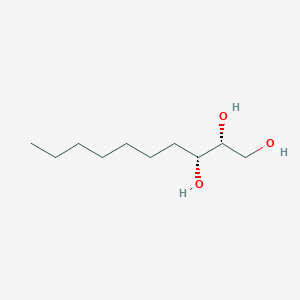
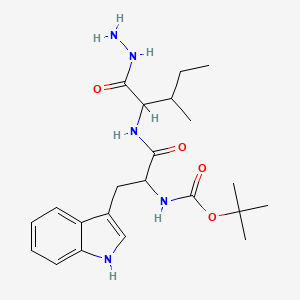

![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)
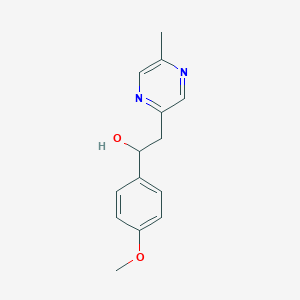

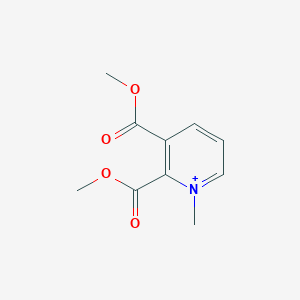
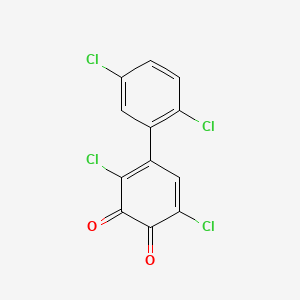




![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
